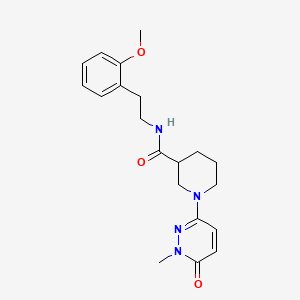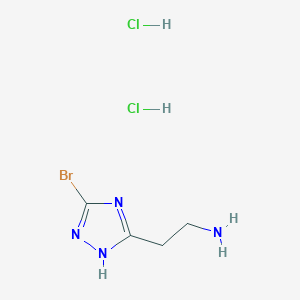![molecular formula C13H22FNO4 B2664332 4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid CAS No. 2377032-40-9](/img/structure/B2664332.png)
4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H22FNO4 and its molecular weight is 275.32. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeling and Biological Properties
4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid has been explored in the development of fluorine-18-labeled 5-HT1A antagonists. These compounds are synthesized for radiolabeling and evaluated for their biological properties in rats. Such studies are crucial for understanding receptor distribution and dynamics in neurological research (Lang et al., 1999).
Chemical Synthesis and Transformation
Research has been conducted on the exhaustive C-methylation of carboxylic acids, including 4-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid. This process transforms these acids into t-butyl compounds, providing insights into chemical synthesis and transformation techniques (Meisters & Mole, 1974).
Organofluorine Chemistry
The compound is significant in the field of organofluorine chemistry. It's utilized in the synthesis of fluorinated derivatives and analogs for various applications, including pharmaceuticals and agrochemicals. These studies highlight the importance of fluorine in modifying pharmacokinetic properties (Bykova et al., 2018).
Antibacterial Agent Development
It has been used in synthesizing a series of naphthyridine-3-carboxylic acids, evaluated for their antibacterial activities. This research is significant in developing new therapeutic agents (Bouzard et al., 1992).
Liquid Crystal Research
The compound is integral to synthesizing certain esters used in studying liquid crystal properties. This research contributes to understanding molecular interactions and properties relevant to materials science and electronic display technologies (Gray & Kelly, 1981).
Analgesic Activity Study
It has been studied for its potential analgesic properties. The synthesized cyclohexane carboxylates containing the compound showed analgesic activity, providing insights into the development of new pain management drugs (Kirillov et al., 2012).
Environmental Science
The compound's derivatives have been studied in environmental science, particularly in understanding the degradation and transformation of fluorotelomer alcohols, which are environmental contaminants. Such research is vital for assessing environmental impacts and developing mitigation strategies (Ellis et al., 2004).
properties
IUPAC Name |
4-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-12(2,3)19-11(18)15-8-13(14)6-4-9(5-7-13)10(16)17/h9H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWGZLMBTLJGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC(CC1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2664253.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2664254.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2664257.png)


![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664260.png)
![ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2664261.png)





